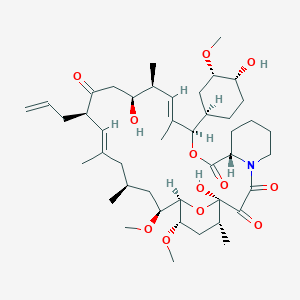
(E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of FK-506 involves a highly convergent approach utilizing block coupling strategies, where the top and bottom halves of the molecule are coupled by the addition of a vinyl cuprate to a spiroenone, revealing the alpha-allyl aldol functionality through a reductive opening of the spiroenone system. This process is crucial for the introduction of (E/Z)-FK-506 26,28-allylic ester rearrangement impurities, which can occur during these complex synthetic steps (Ireland et al., 1996).
Molecular Structure Analysis
The molecular structure of these impurities is significantly influenced by the stereochemistry of the allylic esters involved in the synthesis. The ortho ester Claisen rearrangement, for example, demonstrates significant diastereoselection in both E and Z allylic alcohols, which is crucial for understanding the structure of the resulting impurities (Daub et al., 1997).
Chemical Reactions and Properties
The chemical reactions involving the (E/Z)-FK-506 26,28-allylic ester impurities include various rearrangements and the biosynthesis of the allyl moiety, critical for FK506's biological activity. This biosynthesis pathway elucidates the unique structural features of FK-506 impurities, highlighting the role of a dedicated polyketide synthase (Mo et al., 2011).
Physical Properties Analysis
The physical properties of these impurities can be inferred from their synthesis and molecular structure. The presence of allylic esters and their rearrangement leads to unique stereochemical configurations, impacting the compound's physical state, solubility, and stability. Metal-catalyzed rearrangements of allylic esters, for example, shed light on the reaction conditions influencing the physical properties of these compounds (Oehlschlager et al., 1984).
Chemical Properties Analysis
The chemical properties of (E/Z)-FK-506 26,28-allylic ester impurities are closely tied to their reactivity and the types of chemical transformations they undergo. Notably, the Claisen rearrangement of allylic azides to γ-azidoesters and -acids underlines the reactivity of such impurities, offering insights into their chemical behavior (Craig et al., 2011).
Applications De Recherche Scientifique
Metal-Catalyzed Rearrangements of Allylic Esters
Research by Oehlschlager, Mishra, and Dhami (1984) demonstrated that palladium catalyzes the rearrangement of allylic esters with high E specificity. This process facilitates stereospecific 1,3-diene synthesis from bis E,Z-allylic acetates, underscoring the method's utility in constructing stereochemically defined dienes without Z allylic isomer contamination (Oehlschlager, Mishra, & Dhami, 1984).
Acyclic Stereoselection in Ortho Ester Claisen Rearrangement
Daub et al. (1997) highlighted the diastereoselective ortho ester Claisen rearrangement of trisubstituted allylic alcohols. This reaction exhibits significant selectivity based on the geometry of the starting allylic alcohol, leading to different diastereomeric products. Such selectivity is pivotal for synthesizing complex molecules with defined stereochemistry (Daub et al., 1997).
Mechanistic Insights into Allylic Ester Rearrangements
Mason and Emslie (1994) explored the DABCO-catalyzed rearrangement of allylic esters, revealing a two-path mechanism. Their work contributes to understanding the underlying processes in allylic rearrangements, which is crucial for developing more efficient and selective synthetic methods (Mason & Emslie, 1994).
Application in Natural Product Synthesis
The total synthesis of FK-506, as reported by Ireland, Gleason, Gegnas, and Highsmith (1996), illustrates the practical application of allylic ester rearrangements in the synthesis of complex natural products. Their convergent synthetic strategy leverages these rearrangements for assembling the FK-506 molecule, highlighting the technique's utility in natural product synthesis (Ireland et al., 1996).
Propriétés
IUPAC Name |
(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-30-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-29(6)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(31-15-16-33(46)36(23-31)53-7)28(5)21-27(4)34(47)24-35(30)48/h10,19,21,26-27,29-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27-,29+,30+,31+,32-,33+,34-,36-,37-,38-,39-,40+,44+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISNOWSTVWQKDD-NNRSKTCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(=CC(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C)C4CCC(C(C4)OC)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](/C(=C/[C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C)[C@@H]4CC[C@H]([C@H](C4)OC)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156621058 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

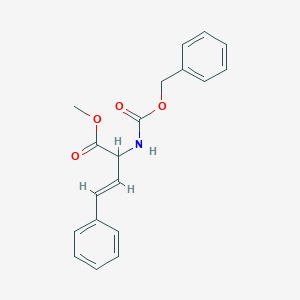
![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)
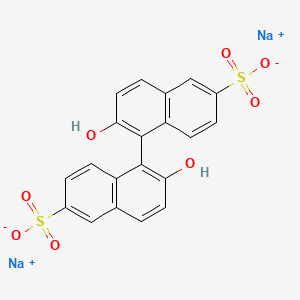
![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)
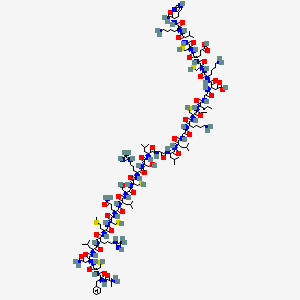
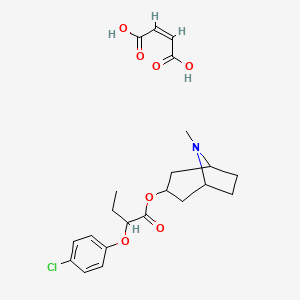

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluorobo](/img/structure/B1147176.png)
![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)
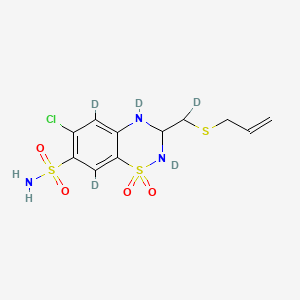
![2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1147185.png)